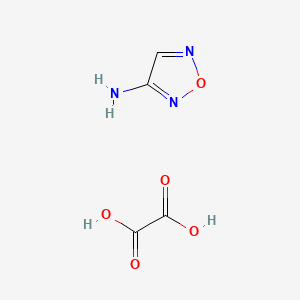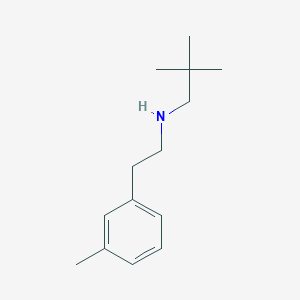
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine is an organic compound with the molecular formula C14H23N. This compound is characterized by its unique structure, which includes a dimethylated propan-1-amine backbone with a 3-methylphenethyl group attached. It is a member of the amine class of compounds, which are derivatives of ammonia where one or more hydrogen atoms are replaced by hydrocarbon groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine typically involves the reaction of 3-methylphenethylamine with 2,2-dimethylpropanal under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the same basic steps as the laboratory synthesis but optimized for large-scale production, including the use of automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Amides or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated amines.
Scientific Research Applications
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of amine metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine involves its interaction with biological targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of the target. This interaction can lead to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethylpropan-1-amine
- 3-Methylphenethylamine
- N,N-Dimethylphenethylamine
Uniqueness
2,2-Dimethyl-N-(3-methylphenethyl)propan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the dimethylated propan-1-amine backbone and the 3-methylphenethyl group allows for unique interactions with biological targets and distinct reactivity in chemical reactions.
This compound’s unique structure and properties make it a valuable subject of study in various fields, from synthetic chemistry to pharmacology.
Properties
Molecular Formula |
C14H23N |
|---|---|
Molecular Weight |
205.34 g/mol |
IUPAC Name |
2,2-dimethyl-N-[2-(3-methylphenyl)ethyl]propan-1-amine |
InChI |
InChI=1S/C14H23N/c1-12-6-5-7-13(10-12)8-9-15-11-14(2,3)4/h5-7,10,15H,8-9,11H2,1-4H3 |
InChI Key |
HRAWTPCLRRZBGB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CCNCC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


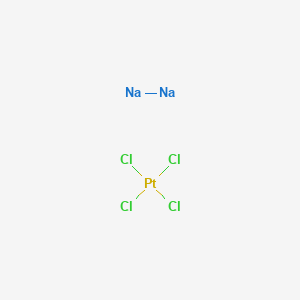
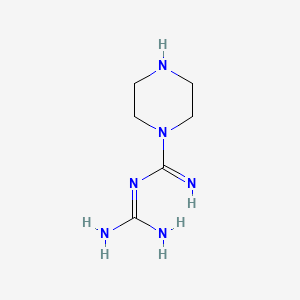
![2-Amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B13655984.png)
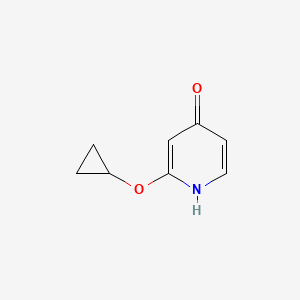

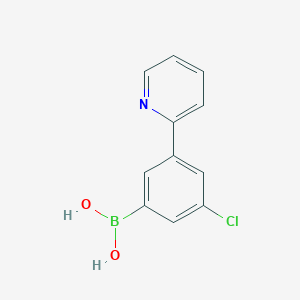


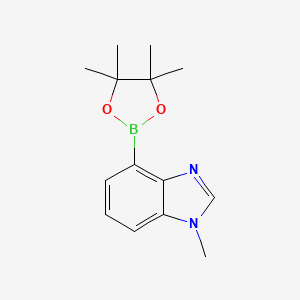
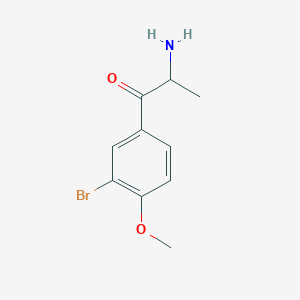
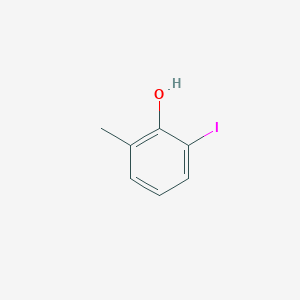
![Tert-butyl 5-bromobenzo[d]isoxazol-3-ylcarbamate](/img/structure/B13656030.png)
